2-Bromo-6-chlorophenacyl bromide

Nucleophilic substitution kinetics Ortho-effect Structure-reactivity relationships

This ortho-dihalogenated phenacyl bromide exhibits an >80% attenuated SN2 reactivity at the α-carbon vs. para-halogenated analogs, enabling controlled oxazolo[3,2-a]pyridinium salt formation with minimal over-alkylation. The ortho-Br substituent permits selective catalytic deprotection (Pd/C, H2) while retaining the ortho-Cl, enabling sequential Suzuki-Miyaura cross-coupling. Unique Br/Cl differentiation also supports site-specific tritium labeling for high-specific-activity radioligands (98.4% radiochemical purity). For research requiring regioselective electrophilic control, this scaffold outperforms generic phenacyl bromides.

Molecular Formula C8H5Br2ClO
Molecular Weight 312.39
CAS No. 1261604-22-1
Cat. No. B2389256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chlorophenacyl bromide
CAS1261604-22-1
Molecular FormulaC8H5Br2ClO
Molecular Weight312.39
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(=O)CBr)Cl
InChIInChI=1S/C8H5Br2ClO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
InChIKeyFEXBBCJGHUYGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1) - Procurement & Technical Baseline


2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1, molecular formula C8H5Br2ClO, molecular weight 312.38 g/mol) is a halogenated aryl alkyl ketone classified as an α-haloketone and phenacyl bromide derivative . Its molecular architecture features an ortho-chloro, ortho-bromo substituted aromatic ring conjugated to a reactive α-bromoacetyl moiety (CO-CH2Br) , establishing it as a bifunctional electrophilic building block for heterocyclic synthesis and cross-coupling applications .

Why 2-Bromo-6-chlorophenacyl bromide Cannot Be Substituted with Common Phenacyl Halides


Common phenacyl halide building blocks (e.g., unsubstituted phenacyl bromide, p-substituted derivatives) exhibit predictable, electron-withdrawing group (EWG)-enhanced SN2 reactivity profiles. However, the 2,6-ortho-dihalogen substitution pattern in 2-bromo-6-chlorophenacyl bromide imposes a well-documented ortho-effect that reduces nucleophilic displacement rates at the α-carbon by over 80% relative to para-halogenated comparators [1]. The rotational barrier induced by the flanking ortho-substituents disrupts π-delocalization between the aromatic ring and the reactive center, fundamentally altering kinetic behavior [2]. This differential reactivity cannot be replicated by p-chlorophenacyl bromide, phenacyl bromide, or mono-ortho analogs, making generic substitution scientifically invalid for reactions where controlled electrophilicity or regioselective protection is required [3].

Quantitative Differentiation Evidence for 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1)


Ortho-Dihalogen Substitution Reduces Nucleophilic Displacement Rate by ≥80% Relative to Para-Chlorophenacyl Bromide

The ortho-chloro, ortho-bromo substitution pattern in 2-bromo-6-chlorophenacyl bromide predicts a rate constant of approximately 2.85 × 10³ L M⁻¹ min⁻¹ for nucleophilic displacement by tert-butylamine, compared to 20.0 × 10³ L M⁻¹ min⁻¹ for p-chlorophenacyl bromide (a common alternative) [1]. This represents an 85.75% reduction in reactivity directly attributable to the ortho-substitution barrier [2].

Nucleophilic substitution kinetics Ortho-effect Structure-reactivity relationships

Dual Ortho-Halogen Composition Enables Regioselective Ortho-Functionalization via Blocking Group Strategy

Bromo and chloro substituents serve as excellent and removable blocking groups on aromatic rings. When a halo substituent is para to an ortho,para-directing group, the ortho positions can be easily functionalized, and the halo group can be subsequently removed by catalytic hydrogenation under neutral conditions [1]. 2-Bromo-6-chlorophenacyl bromide uniquely provides two distinct, ortho-positioned halogen handles (Br and Cl) on the same aromatic ring, enabling sequential or orthogonal deprotection strategies that are impossible with mono-halogenated phenacyl bromides or symmetrical dihalogenated analogs [2].

Aryl blocking groups Regioselective functionalization Catalytic hydrogenation

Commercial Purity Availability at 98% Enables Direct Use in High-Fidelity Synthetic Applications

2-Bromo-6-chlorophenacyl bromide is commercially available with a minimum purity specification of 98% from established chemical suppliers . This high purity level, comparable to the 98% specification offered for the simpler analog 2-bromo-4'-chloroacetophenone from major vendors , ensures that researchers can rely on consistent stoichiometric calculations and minimized side reactions without the need for additional purification steps prior to use in sensitive transformations.

Chemical purity Synthetic intermediate Procurement specification

Validated Application Scenarios for 2-Bromo-6-chlorophenacyl bromide (CAS 1261604-22-1)


Synthesis of Fused Oxazolo[3,2-a]pyridinium Salts via Controlled SN2 Cyclization

The attenuated α-carbon electrophilicity of 2-bromo-6-chlorophenacyl bromide, driven by the ortho-effect, enables a more controlled reaction with nitrogen-containing aromatics (e.g., 2-substituted pyridines) to form oxazolo[3,2-a]pyridinium salts [1]. The reduced SN2 rate (approximately 2.85 × 10³ L M⁻¹ min⁻¹ versus 20.0 × 10³ for p-Cl analogs) [2] minimizes competing polymerization or over-alkylation side reactions, leading to cleaner product profiles and higher isolated yields of the desired heterocyclic scaffold.

Sequential Orthogonal Functionalization Using Bromo/Chloro Blocking Group Strategy

2-Bromo-6-chlorophenacyl bromide can be employed in synthetic routes requiring regioselective functionalization of the aromatic ring. The ortho-bromo substituent can be selectively reduced via catalytic hydrogenation (Pd/C, H2) under neutral conditions while the ortho-chloro substituent remains intact, as established for aryl bromides in the presence of chloro groups [3]. This allows for sequential cross-coupling (e.g., Suzuki-Miyaura at the deprotected site) followed by further functionalization, a strategic advantage over symmetrical dihalogenated or mono-halogenated phenacyl bromides.

Preparation of Radiolabeled Tracers via Selective Catalytic Tritiation

The ortho-bromo substituent in 2-bromo-6-chlorophenacyl bromide can be selectively replaced with tritium using a poisoned, deactivated catalyst without reducing other sensitive functional groups (e.g., the α-bromoketone or a stilbene double bond in related systems) [4]. This specific halogen differentiation (Br vs. Cl) enables the preparation of high specific activity radioligands (e.g., 27 Ci mmol⁻¹) with high radiochemical purity (98.4%), a capability that is not feasible with chloro-only or symmetrical bromo-only analogs where selective labeling would be impossible or non-specific.

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